Cas no 82001-54-5 (4-sulfanylcyclohexane-1-carboxylic acid)

4-Sulfanylcyclohexane-1-carboxylic acid is a versatile cyclic compound featuring both a sulfhydryl (–SH) and a carboxylic acid (–COOH) functional group. Its unique structure enables applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and specialty materials. The sulfanyl group offers reactivity for thiol-based conjugation, while the carboxylate moiety facilitates further derivatization. The cyclohexane backbone provides stability and conformational flexibility, making it useful in designing bioactive molecules. This compound is particularly valuable in peptide modification and metal chelation studies. High purity grades are available for research and industrial use, ensuring consistent performance in synthetic workflows. Proper handling under inert conditions is recommended due to the sulfhydryl group's sensitivity to oxidation.
4-sulfanylcyclohexane-1-carboxylic acid structure
82001-54-5 structure
Product Name:4-sulfanylcyclohexane-1-carboxylic acid
CAS No:82001-54-5
MF:C7H12O2S
MW:160.233981132507
MDL:MFCD20658051
CID:708247
PubChem ID:20547182
Update Time:2025-11-01

4-sulfanylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylicacid, 4-mercapto-
    • Cyclohexanecarboxylic acid, 4-mercapto- (9CI)
    • 4-sulfanylcyclohexane-1-carboxylic acid
    • 82001-54-5
    • DTXSID201291189
    • 4-SULFANYLCYCLOHEXANE-1-CARBOXYLICACID
    • cis-4-sulfanylcyclohexane-1-carboxylic acid
    • KLFCJRIFKLBIEU-OLQVQODUSA-N
    • EN300-226911
    • SCHEMBL1160636
    • SCHEMBL20178610
    • SCHEMBL2981440
    • Cyclohexanecarboxylic acid, 4-mercapto-, cis- (9CI)
    • 105676-06-0
    • 4-Mercaptocyclohexanecarboxylic acid
    • MDL: MFCD20658051
    • Inchi: 1S/C7H12O2S/c8-7(9)5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H,8,9)
    • InChI Key: KLFCJRIFKLBIEU-UHFFFAOYSA-N
    • SMILES: SC1CCC(C(=O)O)CC1

Computed Properties

  • Exact Mass: 160.05580079g/mol
  • Monoisotopic Mass: 160.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.3Ų

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Additional information on 4-sulfanylcyclohexane-1-carboxylic acid

Comprehensive Overview of 4-Sulfanylcyclohexane-1-carboxylic Acid (CAS No. 82001-54-5)

4-Sulfanylcyclohexane-1-carboxylic acid (CAS No. 82001-54-5) is a sulfur-containing cyclohexane derivative with significant applications in organic synthesis, pharmaceutical intermediates, and material science. This compound, characterized by its sulfhydryl (-SH) and carboxylic acid (-COOH) functional groups, has garnered attention for its unique reactivity and potential in designing bioactive molecules. Researchers and industries increasingly explore its utility in peptide modification, chelation chemistry, and polymer crosslinking, aligning with trends in sustainable chemistry and precision drug design.

The molecular structure of 4-sulfanylcyclohexanecarboxylic acid enables versatile chemical transformations. Its cyclohexane backbone provides steric stability, while the thiol group participates in nucleophilic reactions, such as Michael additions or disulfide bond formation. These properties make it valuable for bioconjugation techniques, a hot topic in antibody-drug conjugate (ADC) development. Recent studies highlight its role in creating pH-responsive drug delivery systems, addressing the growing demand for targeted therapies in oncology and inflammation.

In material science, CAS 82001-54-5 serves as a crosslinker for thiol-ene click chemistry, a low-energy polymerization method praised for its efficiency and selectivity. This aligns with the global shift toward green chemistry practices, reducing solvent waste and energy consumption. Users searching for "thiol-functionalized cyclohexane derivatives" or "sustainable crosslinking agents" will find this compound relevant to their queries, especially in coatings, adhesives, and hydrogel formulations.

Synthetic routes to 4-sulfanylcyclohexane-1-carboxylic acid often involve hydrogenation of aromatic precursors or ring-opening of episulfides. Analytical techniques like HPLC, NMR, and mass spectrometry ensure purity, a critical factor given its use in high-value applications. FAQs such as "How to stabilize thiol groups in carboxylic acid derivatives?" or "Storage conditions for sulfanylcyclohexane compounds" reflect practical concerns, emphasizing the need for inert atmospheres and antioxidants to prevent oxidation.

Emerging trends in personalized medicine and biodegradable materials further elevate the importance of this compound. Its compatibility with enzymatic reactions and metal coordination (e.g., gold nanoparticles) positions it as a candidate for diagnostic probes and biosensors. For SEO optimization, terms like "cyclohexanecarboxylic acid with thiol group" or "applications of sulfanyl carboxylic acids" capture niche search intent, bridging academic and industrial audiences.

Regulatory compliance and safety data for 82001-54-5 emphasize standard laboratory precautions, avoiding misclassification as hazardous. The compound’s low ecotoxicity and biodegradability potential align with EPA and REACH guidelines, making it a preferable choice over persistent organic pollutants. Discussions on scalable synthesis and cost-effective production methods dominate patent literature, reflecting market demand for accessible specialty chemicals.

In conclusion, 4-sulfanylcyclohexane-1-carboxylic acid (CAS 82001-54-5) exemplifies the intersection of innovation and practicality. Its dual functionality addresses challenges in drug formulation, smart materials, and environmental chemistry, resonating with current scientific priorities. By integrating keyword-rich phrases like "thiol-modified cyclohexane carboxylate" and "multifunctional sulfur compounds," this overview enhances discoverability while maintaining technical rigor.

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